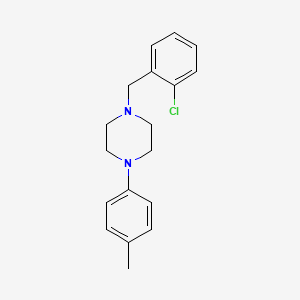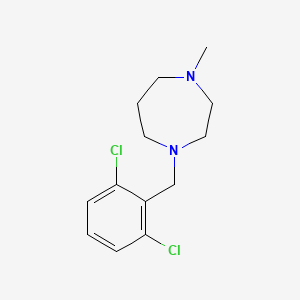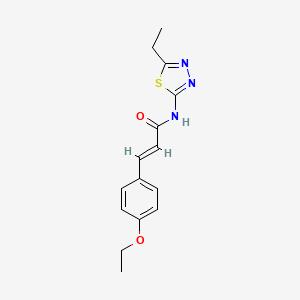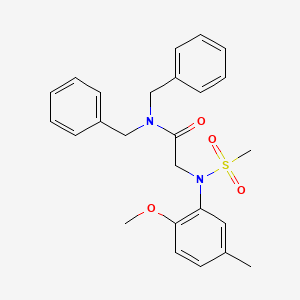
2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. This compound has gained significant attention due to its potential applications in scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development. It may also work by modulating the activity of certain receptors in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer development. It has also been shown to modulate the activity of certain receptors in the brain that are involved in neurodegenerative diseases. Additionally, the compound has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate in lab experiments is its potential to inhibit the activity of certain enzymes and modulate the activity of certain receptors in the brain. This makes it a useful tool in studying inflammation, cancer development, and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate. One direction is to further study its mechanism of action in order to better understand its potential applications in scientific research. Another direction is to explore its potential use in treating other diseases, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound in order to make it more readily available for scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate involves a series of chemical reactions. The starting material is 2,8-dimethyl-4-quinolinecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylphenethylamine to form the amide intermediate. Finally, the amide intermediate is reacted with ethyl chloroformate to form the final product, 2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate.
Applications De Recherche Scientifique
2-(4-methylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2,8-dimethylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-13-7-9-16(10-8-13)19(23)12-25-21(24)18-11-15(3)22-20-14(2)5-4-6-17(18)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDXWWXIRUYHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 2,8-dimethylquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)


![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)



![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)